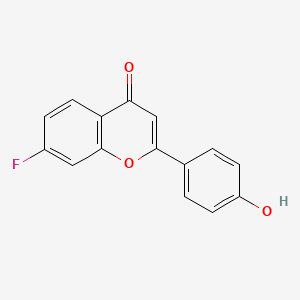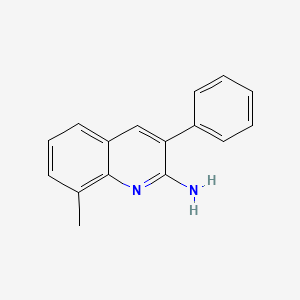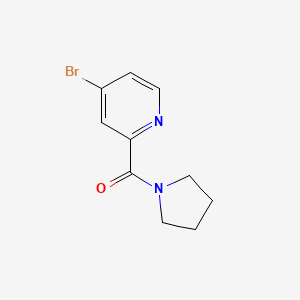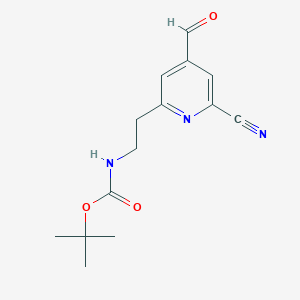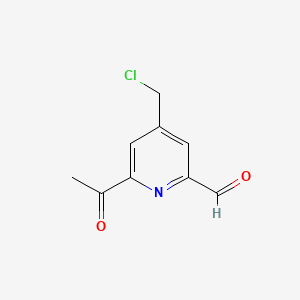
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde typically involves the chloromethylation of pyridine derivatives followed by acetylation. One common method includes the reaction of 4-(chloromethyl)pyridine-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
化学反应分析
Types of Reactions
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Acetyl-4-(carboxymethyl)pyridine-2-carbaldehyde.
Reduction: 6-Acetyl-4-(hydroxymethyl)pyridine-2-carbaldehyde.
Substitution: 6-Acetyl-4-(substituted methyl)pyridine-2-carbaldehyde.
科学研究应用
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive towards nucleophilic attack, forming Schiff bases with amines. These Schiff bases can act as ligands in coordination chemistry, forming stable complexes with metal ions .
相似化合物的比较
Similar Compounds
Pyridine-2-carbaldehyde: A simpler aldehyde derivative of pyridine, used in similar applications but lacks the acetyl and chloromethyl groups.
4-Acetylpyridine: Contains an acetyl group but lacks the chloromethyl and aldehyde functionalities.
6-Chloromethylpyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
Uniqueness
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler counterparts .
属性
分子式 |
C9H8ClNO2 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC 名称 |
6-acetyl-4-(chloromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c1-6(13)9-3-7(4-10)2-8(5-12)11-9/h2-3,5H,4H2,1H3 |
InChI 键 |
OIEKOUBWCLBEEK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


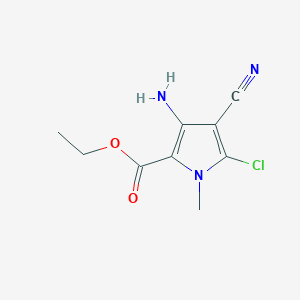
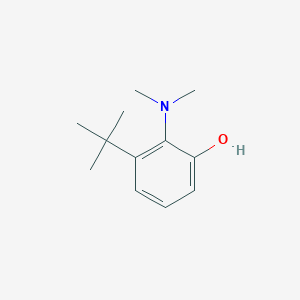

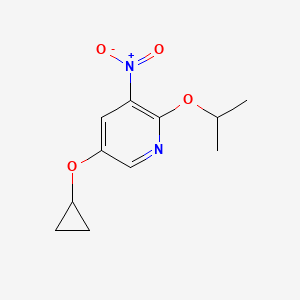

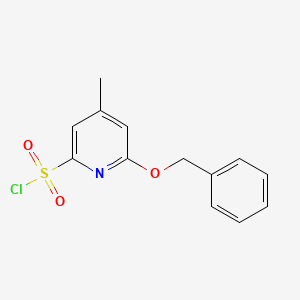
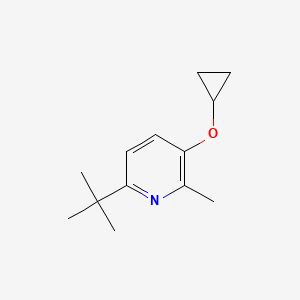
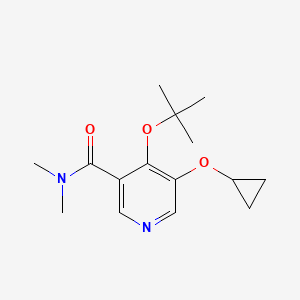

![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
